4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
Description
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group and a 4-methoxybenzenesulfonyl moiety. Its molecular formula is C₂₂H₂₄N₄O₆S, with a molecular weight of 472.5 g/mol. The structure combines electron-rich aromatic systems (methoxy groups) with a sulfonamide functional group, which is common in bioactive molecules. The sulfonamide group may enhance binding to biological targets, while the oxadiazole core contributes to metabolic stability and π-π stacking interactions .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-28-17-4-6-20(7-5-17)32(26,27)25-10-8-15(9-11-25)22-23-21(24-31-22)16-12-18(29-2)14-19(13-16)30-3/h4-7,12-15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSAXBOOTJAYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine are likely to be specific receptors or enzymes involved in neurological pathways, given its structural similarity to compounds known to interact with dopamine receptors . These receptors play crucial roles in modulating neurotransmission and are implicated in various neurological disorders.
Mode of Action
This compound interacts with its targets by binding to the active sites of dopamine receptors, particularly the D2-like family (D2, D3, and D4 receptors). This binding inhibits adenyl cyclase activity, reducing the levels of cyclic adenosine monophosphate (cAMP) within the cell . The reduction in cAMP levels leads to decreased neuronal excitability and neurotransmitter release, which can modulate various neurological functions.
Biochemical Pathways
The affected biochemical pathways include the dopaminergic signaling pathway. By inhibiting adenyl cyclase, the compound reduces cAMP production, which in turn affects downstream signaling cascades such as protein kinase A (PKA) activation. This modulation can influence gene expression, synaptic plasticity, and overall neuronal activity .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Distribution : It is expected to cross the blood-brain barrier efficiently due to its high log P value, indicating good lipid solubility .
These properties collectively impact its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the compound’s action results in decreased dopamine receptor activity, leading to reduced neuronal excitability and neurotransmitter release. At the cellular level, this can translate to altered synaptic transmission and plasticity, potentially providing therapeutic benefits in conditions characterized by excessive dopaminergic activity, such as schizophrenia or Parkinson’s disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s stability and efficacy. For instance, extreme pH levels might affect its solubility and absorption, while high temperatures could lead to degradation. Additionally, interactions with other drugs or dietary components could alter its pharmacokinetic profile, impacting its overall effectiveness .
Biological Activity
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine is a synthetic derivative featuring both oxadiazole and piperidine moieties. These structural components are known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26N4O4S
- Molecular Weight : 478.56 g/mol
- CAS Number : 1291868-99-9
The compound's structure includes a piperidine ring linked to a sulfonyl group and an oxadiazole ring that is substituted with a dimethoxyphenyl group. This unique combination is believed to contribute to its biological properties.
Antibacterial Activity
Research indicates that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing oxadiazole and piperidine structures demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities. A study found that several synthesized derivatives exhibited strong inhibitory effects on these enzymes, with IC50 values indicating potent activity .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Type | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound E | Urease | 0.63 ± 0.001 |
Anti-inflammatory Activity
Compounds with similar structural features have been reported to possess anti-inflammatory properties. The anti-inflammatory efficacy is attributed to their ability to modulate inflammatory pathways, although specific data for the target compound remains limited .
Case Studies
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities through in vitro assays. The results indicated that compounds with similar structural motifs displayed significant antibacterial and enzyme inhibitory activities .
- In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to various biological targets. Docking studies revealed favorable interactions with active sites of enzymes like AChE, suggesting potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that oxadiazole derivatives can disrupt cancer cell metabolism, leading to enhanced therapeutic efficacy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to interfere with bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Oxadiazole-based compounds have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as arthritis and asthma .
Case Studies
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine involves multi-step reactions starting from readily available precursors. The SAR studies indicate that modifications at the piperidine or oxadiazole ring can significantly affect biological activity. For instance, substituents on the phenyl rings have been shown to enhance potency against specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Core Scaffold: The target compound and all analogs share a piperidine-oxadiazole backbone, which is associated with metabolic stability and target binding .
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl group (target) and trifluoromethylphenyl group () differ in electronic properties. Methoxy groups enhance electron density, while trifluoromethyl groups are electron-withdrawing, affecting charge distribution and target affinity.
- Salt Forms : The hydrochloride salt in improves aqueous solubility compared to the free base, whereas the sulfonamide in the target compound may offer similar advantages .
Biological Relevance: The morpholine derivative () has demonstrated antidiabetic activity, suggesting the target compound’s piperidine-oxadiazole core could be leveraged for similar applications. The absence of a pyridazinone ring (cf. ) in the target compound may reduce off-target interactions, as heterocyclic systems like pyridazinone are associated with diverse pharmacological effects .
Research Findings and Limitations
- Structural Insights : Crystallographic data for such compounds are often resolved using programs like SHELXL (), which is critical for confirming stereochemistry and intermolecular interactions .
- The 3,5-dimethoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in related polyphenolic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
